

4-Guanidinobenzoic acid CAS 42823-46-1 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Guanidinobenzoic acid

Cat. No.: B092259

[Get Quote](#)

An In-depth Technical Guide to **4-Guanidinobenzoic Acid** Hydrochloride (CAS 42823-46-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidinobenzoic acid hydrochloride (4-GBA HCl) is a synthetic guanidine derivative that serves as a crucial building block and active agent in biochemical and pharmaceutical research.^[1] Its structure, featuring a benzoic acid moiety substituted with a guanidinium group, makes it a potent inhibitor of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes.^{[2][3][4]} This document provides a comprehensive overview of the physicochemical properties, spectral data, biological activity, and key experimental applications of **4-Guanidinobenzoic acid** hydrochloride, serving as a technical resource for professionals in drug discovery and development.

Physicochemical Properties

4-Guanidinobenzoic acid hydrochloride typically presents as a white to off-white crystalline powder.^[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, a desirable characteristic for laboratory and formulation settings.^[1] There are slight variations in the reported melting point, which likely reflects differences in experimental conditions or purity.

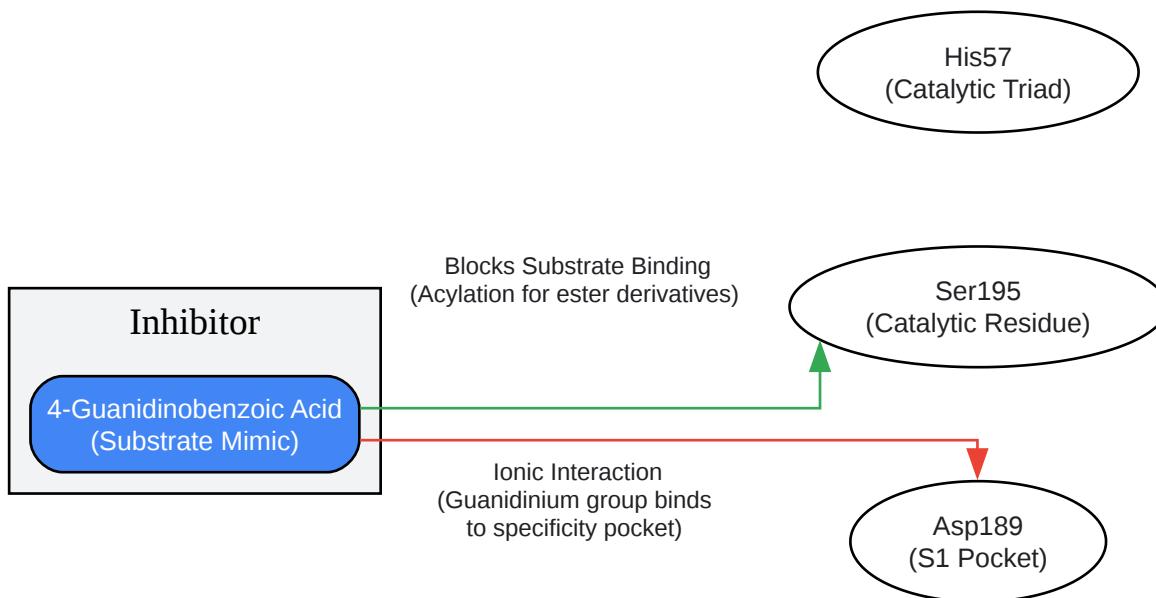
Table 1: Physicochemical Data for **4-Guanidinobenzoic Acid** Hydrochloride

Property	Value	Source(s)
CAS Number	42823-46-1	[5] [6]
Molecular Formula	C ₈ H ₉ N ₃ O ₂ · HCl	[6]
Molecular Weight	215.64 g/mol	[6] [7]
Appearance	White to off-white crystalline powder	[1] [3]
Melting Point	275-285 °C (with decomposition)	[3] [6] [7] [8]
232-236 °C	[5]	
Solubility	Soluble in water	[1] [8]
Slightly soluble in DMSO and Methanol	[8]	
pKa	4.98	[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **4-Guanidinobenzoic acid hydrochloride**. While specific peak data is extensive and best sourced from dedicated spectral databases, the availability of key spectral information is summarized below.

Table 2: Spectroscopic Data References for **4-Guanidinobenzoic Acid Hydrochloride**


Spectrum Type	Database / Source Reference
¹ H NMR	PubChem CID 3084875 [5] , ChemicalBook [9]
¹³ C NMR	PubChem CID 3084875 [5]
IR	PubChem CID 3084875 [5]
Mass Spectrometry	PubChem CID 3084875 (Computed) [5]

Biological Activity and Mechanism of Action

The primary biological role of **4-Guanidinobenzoic acid** and its derivatives is the inhibition of serine proteases. These enzymes, characterized by a serine residue in their active site, are involved in processes ranging from digestion and blood coagulation to inflammation and cancer metastasis.

Mechanism of Serine Protease Inhibition

The positively charged guanidinium group of **4-Guanidinobenzoic acid** is key to its inhibitory activity. It acts as a mimic of the arginine or lysine side chains of natural substrates, allowing it to bind with high affinity to the S1 specificity pocket of target proteases, which typically contains a negatively charged aspartate residue (Asp189 in trypsin).[3] This interaction anchors the inhibitor within the active site, blocking substrate access and halting catalytic activity. Esters of **4-Guanidinobenzoic acid** can act as irreversible inhibitors by acylating the active site serine (Ser195), forming a stable covalent bond.[2][3]

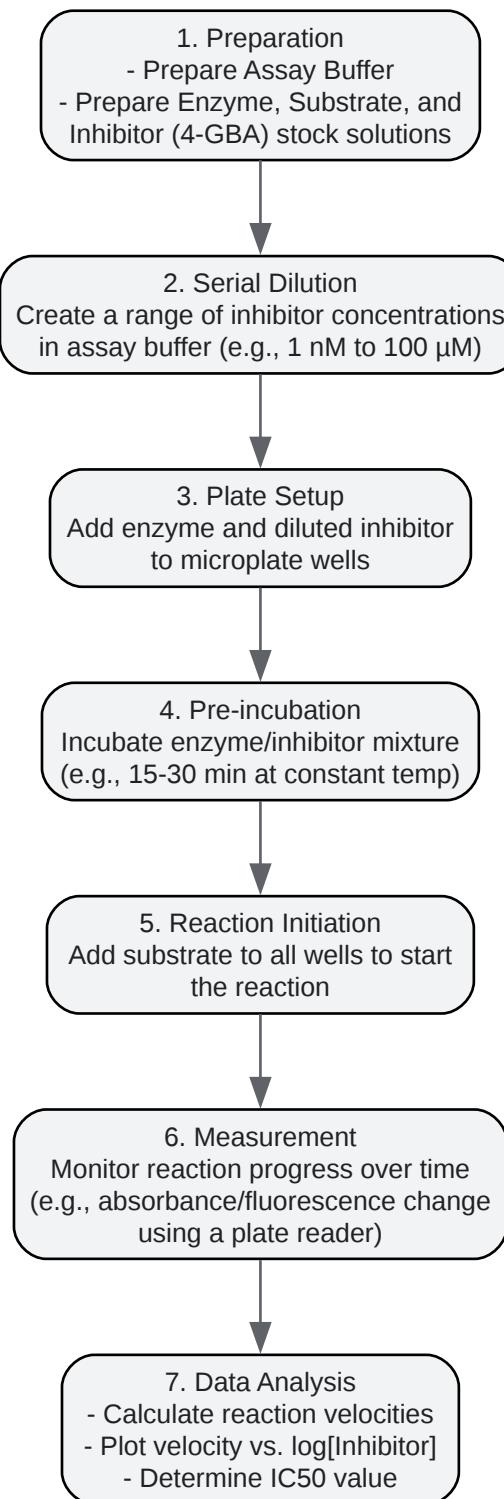
[Click to download full resolution via product page](#)

Figure 1. Mechanism of serine protease inhibition by **4-Guanidinobenzoic acid**.

Target Enzymes

4-Guanidinobenzoic acid and its ester derivatives are known to inhibit a range of medically relevant serine proteases:

- Trypsin: A key digestive enzyme and a common model for serine protease studies.[2]
- Thrombin: A critical enzyme in the blood coagulation cascade.[2][10][11]
- Plasmin: The primary enzyme responsible for fibrinolysis (breaking down blood clots).[2]
- Urokinase (uPA): An enzyme involved in tissue remodeling, cell migration, and cancer metastasis.[3][12]
- Acrosin: A protease found in sperm that is essential for fertilization.[4]


The prodrug camostat, for instance, is hydrolyzed in the body to form **4-Guanidinobenzoic acid**, which then covalently modifies and inhibits urokinase.[3]

Key Experimental Protocols

4-Guanidinobenzoic acid hydrochloride is a versatile reagent used in various experimental settings, from fundamental enzyme kinetics to the synthesis of complex pharmaceutical agents.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity (e.g., IC_{50}) of a compound like **4-Guanidinobenzoic acid** against a target serine protease.

[Click to download full resolution via product page](#)

Figure 2. General workflow for an enzyme inhibition assay.

Methodology:

- Reagent Preparation:
 - Assay Buffer: Prepare a buffer solution appropriate for the target enzyme's optimal pH and ionic strength.
 - Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration should provide a linear reaction rate.[13]
 - Substrate Solution: Prepare a stock solution of a chromogenic or fluorogenic substrate specific to the enzyme.
 - Inhibitor Solutions: Prepare a high-concentration stock solution of **4-Guanidinobenzoic acid** hydrochloride in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations for testing.[13]
- Assay Procedure:
 - To the wells of a microplate, add the enzyme solution and varying concentrations of the inhibitor solution. Include controls with no inhibitor.
 - Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 15-30 minutes) at a constant temperature to allow for binding.[13]
 - Initiate the reaction by adding the substrate solution to all wells.
 - Immediately begin monitoring the reaction kinetically using a microplate reader at the appropriate wavelength.
- Data Analysis:
 - Determine the initial reaction velocity (V_0) for each inhibitor concentration from the linear phase of the reaction progress curves.
 - Calculate the percent inhibition relative to the uninhibited control.
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC_{50} value.[13]

Synthesis of Ester Derivatives (Example)

4-Guanidinobenzoic acid hydrochloride is a common starting material for synthesizing more complex protease inhibitors, such as camostat or nafamostat. A general esterification procedure is described in the synthesis of N-substituted-carbamoylmethyl-p-(p-guanidinobenzoyloxy)phenylalkanoates.

Methodology:

- Acid Chloride Formation: **4-Guanidinobenzoic acid** is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2), often with gentle reflux, to convert the carboxylic acid into a more reactive acid chloride hydrochloride.[14]
- Esterification: The resulting acid chloride is added to a solution containing the desired alcohol (e.g., a hydroxybenzoate derivative) dissolved in a suitable base like pyridine. The reaction is typically stirred at room temperature.[14]
- Work-up and Isolation: The reaction mixture is treated with an aqueous solution of sodium bicarbonate to neutralize excess acid and precipitate the product, which may initially form as a carbonate salt.[14]
- Purification: The crude solid is collected by filtration, washed with solvents like water and acetone, and can be further purified by recrystallization to yield the final ester product.[14]

Conclusion

4-Guanidinobenzoic acid hydrochloride (CAS 42823-46-1) is a fundamentally important molecule in the study and inhibition of serine proteases. Its well-defined mechanism of action, targeting the conserved active site of this enzyme class, makes it an invaluable tool for biochemical research and a foundational scaffold in the development of therapeutic agents for conditions involving aberrant protease activity, including thrombosis, inflammation, and cancer. This guide provides core technical information to support its effective application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 42823-46-1: 4-Guanidinobenzoic acid hydrochloride [cymitquimica.com]
- 2. The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of trypsin-like proteases by depsipeptides of p-guanidinobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Guanidinobenzoic acid hydrochloride | C8H10CIN3O2 | CID 3084875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Guanidinobenzoic acid 99 42823-46-1 [sigmaaldrich.com]
- 7. 4-Nitrophenyl 4-guanidinobenzoate protease inhibitor and substrate 19135-17-2 [merckmillipore.com]
- 8. CN102491921A - Preparation method for 4-guanidinozoic acid (4-methoxycarbonyl)-phenyl ester monomesylate - Google Patents [patents.google.com]
- 9. 4-Guanidinobenzoic acid hydrochloride(42823-46-1) 1H NMR [m.chemicalbook.com]
- 10. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 11. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
- 12. 4-amidinobenzylamine-based inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. US4021472A - Guanidinobenzoic acid derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Guanidinobenzoic acid CAS 42823-46-1 properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092259#4-guanidinobenzoic-acid-cas-42823-46-1-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com